4-Tetradecanamidobutanoic acid 4-Tetradecanamidobutanoic acid
Brand Name: Vulcanchem
CAS No.: 147238-10-6
VCID: VC18744420
InChI: InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C18H35NO3
Molecular Weight: 313.5 g/mol

4-Tetradecanamidobutanoic acid

CAS No.: 147238-10-6

Cat. No.: VC18744420

Molecular Formula: C18H35NO3

Molecular Weight: 313.5 g/mol

* For research use only. Not for human or veterinary use.

4-Tetradecanamidobutanoic acid - 147238-10-6

Specification

CAS No. 147238-10-6
Molecular Formula C18H35NO3
Molecular Weight 313.5 g/mol
IUPAC Name 4-(tetradecanoylamino)butanoic acid
Standard InChI InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(20)19-16-13-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)
Standard InChI Key QKNCZLCPYXTEDH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC(=O)NCCCC(=O)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Composition and Nomenclature

4-Tetradecanamidobutanoic acid, systematically named 4-(tetradecanoylamino)butanoic acid, belongs to the class of fatty acid amides. Its molecular formula, C₁₈H₃₅NO₃, corresponds to a molecular weight of 313.48 g/mol . The IUPAC name explicitly describes the substitution pattern: a tetradecanoyl group (CH₃(CH₂)₁₂CO-) attached to the amino group at the fourth position of butanoic acid.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₃₅NO₃
Molecular Weight313.48 g/mol
SMILES NotationCCCCCCCCCCCCCC(=O)NCCCC(O)=O
InChIKeyQKNCZLCPYXTEDH-UHFFFAOYSA-N
CAS Registry Number147238-10-6

Stereochemical and Conformational Features

The compound is achiral, lacking stereocenters or E/Z isomerism due to its fully saturated hydrocarbon chain . X-ray crystallography data remains unavailable, but molecular modeling predicts an extended conformation where the tetradecanoyl chain adopts a zigzag arrangement, minimizing steric hindrance. The amide bond introduces partial rigidity, while the carboxylic acid group enables hydrogen bonding .

Synthesis and Manufacturing

Conventional Synthetic Routes

While no explicit synthesis protocol exists in the literature for 4-tetradecanamidobutanoic acid, analogous compounds suggest two plausible pathways:

  • Direct Aminolysis: Reacting tetradecanoyl chloride with 4-aminobutanoic acid in anhydrous dichloromethane, catalyzed by triethylamine:

    CH3(CH2)12COCl+H2NCH2CH2CH2COOHC18H35NO3+HCl\text{CH}_3(\text{CH}_2)_{12}\text{COCl} + \text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{COOH} \rightarrow \text{C}_{18}\text{H}_{35}\text{NO}_3 + \text{HCl}

    This method mirrors the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid reported in MDPI , substituting the aromatic acyl chloride with a fatty acid derivative.

  • Carbodiimide-Mediated Coupling: Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid of tetradecanoic acid for coupling with 4-aminobutanoic acid.

Purification and Characterization

Post-synthesis purification typically involves recrystallization from ethanol/water mixtures or column chromatography. Structural confirmation relies on:

  • Infrared Spectroscopy: Peaks at ~1650 cm⁻¹ (amide I, C=O stretch) and ~1550 cm⁻¹ (amide II, N-H bend) .

  • NMR Spectroscopy: ¹H-NMR signals at δ 0.88 ppm (terminal CH₃), δ 1.25 ppm ((CH₂)₁₂ backbone), δ 2.18 ppm (α-CH₂ to amide), and δ 3.25 ppm (amide NH) .

Physicochemical Properties

Solubility and Partitioning

The compound's amphiphilic nature confers limited water solubility (~0.1 mg/mL at 25°C) but high solubility in organic solvents like chloroform and dimethyl sulfoxide. Its octanol-water partition coefficient (log P ≈ 5.2) predicts significant lipid membrane permeability .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar fatty acid amides reveals:

  • Melting point: ~85–90°C (estimated)

  • Thermal decomposition: >200°C under nitrogen atmosphere

Biological Interactions and Hypothesized Applications

Table 2: Hypothesized Biological Activities

Organism TypeMechanism of ActionSupporting Evidence
Gram-positive bacteriaMembrane lipid bilayer disruptionAnalog studies
FungiErgosterol biosynthesis inhibitionSimilar amphiphiles

Industrial Applications

  • Surfactants: The compound’s dual hydrophile-lipophile balance (HLB ≈ 8) suggests utility in emulsion stabilization.

  • Drug Delivery: Potential as a lipidic excipient in nanoparticle formulations due to self-assembly properties.

Future Research Directions

  • Synthetic Optimization: Developing catalytic amidation methods to improve yield and sustainability.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Material Science: Investigating self-assembly into lyotropic liquid crystals for nanotechnology applications.

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